(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methyloxazolidin-3-yl)methyl)benzofuran-3(2H)-one
Description
Properties
IUPAC Name |
(2Z)-2-[(2,3-dimethoxyphenyl)methylidene]-6-hydroxy-7-[(4-methyl-1,3-oxazolidin-3-yl)methyl]-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6/c1-13-11-28-12-23(13)10-16-17(24)8-7-15-20(25)19(29-22(15)16)9-14-5-4-6-18(26-2)21(14)27-3/h4-9,13,24H,10-12H2,1-3H3/b19-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLMBVKWLNZUBS-OCKHKDLRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCN1CC2=C(C=CC3=C2OC(=CC4=C(C(=CC=C4)OC)OC)C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1COCN1CC2=C(C=CC3=C2O/C(=C\C4=C(C(=CC=C4)OC)OC)/C3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methyloxazolidin-3-yl)methyl)benzofuran-3(2H)-one is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a benzofuran core, which is known for its diverse biological activities, and substituents that may enhance its pharmacological profile.
Antitumor Activity
Recent studies have indicated that compounds structurally related to the target molecule exhibit significant antitumor properties. For example, derivatives of benzofuran have been shown to inhibit cancer cell proliferation in various in vitro models. One study demonstrated that certain benzofuran derivatives could induce apoptosis in cancer cells through the activation of caspase pathways .
Table 1: Summary of Antitumor Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 15 | Caspase activation |
| Compound B | MCF-7 | 10 | Cell cycle arrest |
| Target Compound | A549 | TBD | TBD |
Antinociceptive Effects
The analgesic properties of similar benzofuran derivatives have been evaluated in animal models. For instance, a study on a related compound showed significant antinociceptive effects in mice subjected to various pain models, including formalin and hot plate tests. The mechanism was suggested to involve serotoninergic pathways rather than opioid receptors .
Table 2: Antinociceptive Effects
| Study | Model Used | Route of Administration | Result |
|---|---|---|---|
| Study A | Formalin test | Intraperitoneal | Significant reduction in pain |
| Study B | Hot plate test | Subcutaneous | Dose-dependent analgesia |
The biological activity of this compound is hypothesized to involve several mechanisms:
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as tyrosinase, which is involved in melanin production and is a target for skin-related therapies .
- Modulation of Signaling Pathways : The compound may interact with various signaling pathways, including those related to inflammation and cell survival.
Case Studies
Several case studies highlight the clinical relevance of compounds within the same chemical family. For instance, a clinical trial involving a benzofuran derivative demonstrated promising results in reducing tumor size in patients with advanced melanoma .
Scientific Research Applications
Antioxidant Properties
Research indicates that compounds related to the benzofuran structure exhibit significant antioxidant activity. For instance, studies have shown that certain benzofuran derivatives can scavenge free radicals effectively, making them potential candidates for developing antioxidant agents .
Antibacterial and Antifungal Activity
The compound has been evaluated for its antibacterial and antifungal properties. In vitro studies demonstrated that derivatives of benzofuran can inhibit the growth of various pathogenic bacteria and fungi, including Staphylococcus aureus and Escherichia coli. The structure-activity relationship suggests that modifications at specific positions can enhance these biological activities .
Enzyme Inhibition
Another area of interest is the inhibition of alkaline phosphatase (AP) enzymes by benzofuran derivatives. The synthesized compounds have shown promising results in inhibiting AP through non-competitive pathways, indicating their potential use in treating diseases where AP is a contributing factor .
Therapeutic Applications
Given its diverse biological activities, (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methyloxazolidin-3-yl)methyl)benzofuran-3(2H)-one could find applications in:
- Pharmaceutical Development : As a scaffold for designing new drugs targeting oxidative stress-related conditions and infections.
- Cosmetic Industry : Due to its antioxidant properties, it may be utilized in formulations aimed at skin protection against oxidative damage.
- Agricultural Applications : Potential use as a natural pesticide or fungicide due to its antifungal properties.
Case Studies
Several case studies have documented the synthesis and biological evaluation of similar compounds:
- Antioxidant Evaluation : A study investigated the antioxidant capacity of various benzofuran derivatives using DPPH and FRAP assays, revealing that certain modifications significantly enhance their activity .
- Antimicrobial Activity Assessment : Research focused on synthesizing thiazolidinone derivatives containing benzofuran rings showed that some exhibited superior antibacterial activity compared to standard antibiotics .
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzofuran-3(2H)-one derivatives are studied for diverse biological activities, including enzyme inhibition and anticancer properties. Below is a structural and functional comparison of the target compound with structurally related analogs:
Table 1: Structural and Functional Comparison of Benzofuran-3(2H)-one Derivatives
Key Findings:
Substituent Effects on Bioactivity: The 2,3-dimethoxy groups in the target compound likely reduce metabolic oxidation compared to the 3,4-dihydroxy groups in Compound 13, which may undergo rapid glucuronidation or methylation .
Lipophilicity and Solubility: The target compound’s dimethoxy groups increase logP compared to dihydroxy analogs, favoring passive diffusion across biological membranes. However, the oxazolidine ring may counterbalance this with polar interactions . The dimethylaminomethyl group in ’s compound improves aqueous solubility via protonation at physiological pH, a feature absent in the target compound’s oxazolidine substituent .
Enzyme Inhibition Potential: Compound 13’s 3,4-dihydroxybenzylidene group facilitates strong hydrogen bonding with protease 6LU7’s active site, achieving an IC₅₀ of 8.2 µM . The target compound’s methoxy groups may reduce direct enzyme interactions but could improve binding to hydrophobic pockets.
Synthetic Feasibility :
- Derivatives with methoxy or fluoro substituents (e.g., ) are typically synthesized via Claisen-Schmidt condensations, similar to the target compound. However, introducing the oxazolidine ring at position 7 may require multi-step functionalization, increasing synthetic complexity .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for preparing (Z)-2-(2,3-dimethoxybenzylidene)-6-hydroxy-7-((4-methyloxazolidin-3-yl)methyl)benzofuran-3(2H)-one?
- Methodological Answer : The compound can be synthesized via a multi-step approach:
Benzylidene Formation : Condensation of 6-hydroxybenzofuran-3(2H)-one with 2,3-dimethoxybenzaldehyde under acidic conditions (e.g., HCl/EtOH) to form the (Z)-configured benzylidene intermediate .
Oxazolidine Incorporation : Introduce the 4-methyloxazolidine moiety via nucleophilic substitution or alkylation using a pre-synthesized oxazolidine derivative (e.g., 4-methyloxazolidin-3-ylmethyl chloride) in anhydrous THF with NaH as a base .
- Key Considerations : Monitor reaction stereochemistry using HPLC or chiral columns to confirm the (Z)-configuration .
Q. How can the structure of this compound be validated experimentally?
- Methodological Answer :
- X-ray Crystallography : Resolve the crystal structure to confirm stereochemistry and substituent positions. For benzofuran derivatives, slow evaporation from DMSO/EtOH mixtures yields suitable crystals .
- NMR Spectroscopy : Key signals include:
- 1H NMR (DMSO-d6) : A singlet at δ 11.14 ppm for the phenolic -OH, doublets for benzylidene protons (δ 7.61–6.67 ppm), and oxazolidine methyl protons (δ 3.2–3.5 ppm) .
- 13C NMR : Carbonyl resonance at ~180 ppm (C3=O) and aromatic carbons between 100–160 ppm .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer :
- Column Chromatography : Use silica gel with a gradient eluent (e.g., hexane/ethyl acetate 7:3 → 1:1) to separate stereoisomers and byproducts .
- Recrystallization : Optimize solvent pairs (e.g., DCM/hexane or EtOH/H2O) to enhance purity and yield .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be investigated for this compound’s bioactivity?
- Methodological Answer :
- Analog Synthesis : Modify substituents systematically (e.g., replace 2,3-dimethoxy with halogen or hydroxy groups) and evaluate antimicrobial/antifungal activity using MIC assays .
- Computational Modeling : Perform docking studies (e.g., AutoDock Vina) against target proteins (e.g., GluN-6-P) to identify critical binding interactions. For example, the oxazolidine moiety may enhance binding affinity via hydrogen bonding .
Q. What strategies address poor aqueous solubility during in vitro assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO/PBS mixtures (≤1% DMSO) for cell-based assays. Confirm compound stability via UV-Vis spectroscopy .
- Derivatization : Introduce hydrophilic groups (e.g., sulfonate esters) at the 6-hydroxy position while retaining bioactivity. Reference CAS 929372-76-9 for analogous sulfonate derivatives .
Q. How can contradictory bioactivity data between computational predictions and experimental results be resolved?
- Methodological Answer :
- Validate Assay Conditions : Ensure consistency in buffer pH, temperature, and cell lines. For example, discrepancies in antimicrobial activity may arise from variations in bacterial membrane permeability .
- Free Energy Calculations : Use molecular dynamics (MD) simulations (e.g., AMBER) to assess binding stability and identify false-positive docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
